Home > Products > Building Blocks P18673 > Kynurenic acid
Kynurenic acid - 13593-94-7

Kynurenic acid

Catalog Number: EVT-1189749
CAS Number: 13593-94-7
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kynurenic acid is an endogenous metabolite of tryptophan, an essential amino acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily produced in astrocytes within the brain. [, , ] Kynurenic acid acts as an antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartic acid (NMDA) receptor, α7 nicotinic acetylcholine receptor, and kainate receptor. [, , , , , , , , , , ] This makes it a key player in modulating neurotransmission and potentially influencing a variety of neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ] Research indicates its involvement in processes like neuroprotection, inflammation, and cognition. [, , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Kynurenic Acid Analogs: Designing analogs with improved blood-brain barrier permeability and enhanced pharmacological properties could lead to more effective therapeutic interventions for neurodegenerative diseases and other conditions. []

Compound Description: Quinolinic acid is another tryptophan metabolite produced in the kynurenine pathway. Unlike KYNA, quinolinic acid acts as an NMDA receptor agonist and is considered neurotoxic. [, , ]

Relevance: The ratio between quinolinic acid and kynurenic acid in the brain is crucial, as they exert opposing effects on glutamate neurotransmission. An imbalance in their levels has been implicated in various neurological and psychiatric disorders. Many studies investigate the kynurenine pathway by examining both KYNA and quinolinic acid levels. [, , ]

Xanthurenic Acid

Compound Description: Xanthurenic acid is a metabolite in the kynurenine pathway produced from 3-hydroxykynurenine. It exhibits weaker NMDA receptor antagonism than KYNA and also acts as a scavenger of reactive oxygen species. [, ]

Relevance: Xanthurenic acid is structurally similar to KYNA and is often studied alongside KYNA and quinolinic acid to understand the dynamics of the kynurenine pathway in various disease models. [, ]

L-Kynurenine

Compound Description: L-Kynurenine is the direct precursor of KYNA in the kynurenine pathway and is produced from tryptophan by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). [, , ]

Relevance: L-Kynurenine is the substrate for kynurenine aminotransferases (KATs), the enzymes responsible for KYNA synthesis. Studies often manipulate L-kynurenine levels to investigate the effects of altered KYNA concentrations. [, , ]

3-Hydroxykynurenine

Compound Description: 3-Hydroxykynurenine is another metabolite in the kynurenine pathway and a precursor to both xanthurenic acid and quinolinic acid. It can generate free radicals and is considered neurotoxic. [, ]

Relevance: The balance between 3-hydroxykynurenine metabolism toward quinolinic acid or KYNA influences the overall balance between neurotoxic and neuroprotective metabolites within the kynurenine pathway. [, ]

N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SZR-104)

Compound Description: SZR-104 is a synthetic KYNA analog designed to overcome the poor blood-brain barrier permeability of KYNA. []

Relevance: SZR-104 represents an attempt to develop therapeutically viable KYNA-like compounds that can effectively reach the brain. Its enhanced permeability compared to KYNA makes it a promising candidate for further research. []

6-Aminokynurenic Acid

Compound Description: 6-Aminokynurenic acid is a substituted KYNA derivative with an amino group at the 6th position. It has been investigated for its ability to inhibit the binding of nerve growth factor (NGF) to the low-affinity p75 NGF receptor (p75NGFR). []

Relevance: 6-Aminokynurenic acid, along with other substituted kynurenic acids, highlights the potential of modifying the KYNA structure to target specific receptors and pathways, potentially leading to novel therapeutic applications. []

Compound Description: This compound is a thienopyridinonecarboxylic acid derivative, structurally resembling KYNA but with a thiophene ring replacing the benzene ring. It also shows inhibitory activity towards NGF binding to p75NGFR. []

Relevance: The study of this compound alongside 6-aminokynurenic acid and other KYNA derivatives provides insights into the structure-activity relationship of compounds targeting the p75NGFR receptor. These findings could contribute to developing novel therapeutics for conditions involving NGF signaling. []

Indole-3-Pyruvic Acid

Compound Description: Indole-3-Pyruvic Acid is a metabolite of tryptophan that can be converted to KYNA. []

Relevance: Indole-3-Pyruvic Acid can serve as an alternative source of KYNA and contribute to its overall levels in the brain. []

Source and Classification

Kynurenic acid is primarily derived from the degradation of tryptophan through the kynurenine pathway. This pathway is a metabolic route that converts tryptophan into several metabolites, including kynurenine and ultimately kynurenic acid. The compound is classified as an indole derivative and is recognized for its neuroprotective and anti-inflammatory properties. Kynurenic acid is synthesized in various tissues, including the brain, liver, and kidneys, where it exhibits diverse physiological effects .

Synthesis Analysis

Methods of Synthesis

Kynurenic acid can be synthesized through several methods:

  1. Enzymatic Conversion: The primary method involves the enzymatic conversion of L-kynurenine to kynurenic acid by kynurenine aminotransferases. This reaction is dependent on pyridoxal-5'-phosphate as a cofactor .
  2. Microwave-Assisted Synthesis: A novel one-pot, two-step microwave-assisted synthesis has been developed. This method utilizes diethyl acetylenedicarboxylate and aniline derivatives under eco-friendly conditions. The synthesis occurs without the need for traditional solvents or chromatographic techniques, significantly reducing environmental impact .
  3. Chemical Synthesis: Kynurenic acid can also be produced through chemical methods involving the reaction of L-kynurenine with reactive oxygen species or other oxidizing agents. For example, hydrogen peroxide can facilitate the conversion of L-kynurenine to kynurenic acid under specific conditions .

Technical Parameters

  • Microwave Conditions: The optimal reaction volume is 5 mL with a concentration of 0.5 M for starting materials. An excess of diethyl acetylenedicarboxylate at 1.09 equivalents is recommended to minimize side products .
  • Enzymatic Conditions: The enzymatic reaction typically occurs at physiological pH (around 7.4) and requires specific temperatures depending on the enzyme used.
Molecular Structure Analysis

Kynurenic acid has a distinct molecular structure characterized by its indole ring system and carboxylic acid functional group. The molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it has a molecular weight of approximately 189.18 g/mol.

Structural Features

  • Indole Ring: The presence of the indole moiety contributes to its biological activity.
  • Carboxylic Acid Group: This functional group plays a critical role in the compound's solubility and interaction with biological targets.
  • Hydroxyl Groups: Kynurenic acid features hydroxyl groups that are involved in hydrogen bonding, influencing its reactivity and solubility in aqueous environments.
Chemical Reactions Analysis

Kynurenic acid participates in various chemical reactions:

  1. Transamination Reactions: Kynurenine aminotransferases catalyze the conversion of L-kynurenine to kynurenic acid through transamination reactions.
  2. Oxidation Reactions: Kynurenic acid can undergo oxidation in the presence of reactive oxygen species, which may lead to further metabolic products or degradation.
  3. Reactions with Free Radicals: Kynurenic acid can react with free radicals generated during oxidative stress, which may play a role in neuroprotection.
Mechanism of Action

Kynurenic acid exerts its effects primarily through modulation of neurotransmitter systems:

  • Glutamate Receptor Modulation: It acts as an antagonist at N-methyl-D-aspartate receptors, reducing excitotoxicity associated with neurological disorders.
  • Neuroprotective Effects: By inhibiting excessive glutamate signaling, kynurenic acid protects neurons from damage caused by overactivation of glutamate receptors.
  • Anti-inflammatory Properties: Kynurenic acid also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kynurenic acid typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and polar organic solvents due to its carboxylic acid group.

Chemical Properties

  • pH Stability: Kynurenic acid is stable at physiological pH but may degrade under extreme conditions (high temperature or extreme pH).
  • Melting Point: The melting point ranges from 300 °C to 305 °C.
  • Spectroscopic Characteristics: Fourier-transform infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl stretching vibrations, indicative of hydrogen bonding interactions .
Applications

Kynurenic acid has several scientific applications:

  1. Neuroscience Research: Its role as a neuroprotective agent makes it a subject of interest in studies related to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  2. Pharmacological Development: Kynurenic acid derivatives are being explored for their potential therapeutic effects against various neurological disorders due to their ability to modulate glutamate signaling.
  3. Biomarker Studies: It serves as a biomarker for certain psychiatric conditions and metabolic disorders, providing insights into disease mechanisms.
Introduction to Kynurenic Acid

Historical Discovery and Early Research on Kynurenic Acid

Kynurenic acid (KYNA) was first isolated in 1853 by German chemist Justus von Liebig from canine urine, which inspired its name (derived from "kyno-" meaning dog). In 1904, Alexander Ellinger achieved the first chemical synthesis of KYNA from tryptophan, confirming its structural relationship to this essential amino acid [4]. For much of the 20th century, KYNA was considered a biologically inert terminal metabolite of tryptophan degradation. The pivotal shift in understanding occurred in the 1980s when Robert Schwarcz and colleagues discovered KYNA’s neuroactive properties, demonstrating its ability to antagonize excitatory glutamate receptors in the central nervous system [3] [9]. This revelation positioned KYNA as a critical neuromodulator and ignited extensive research into its diverse biological roles.

Table 1: Milestones in Kynurenic Acid Research

YearDiscoveryKey Researchers
1853First isolation from dog urineJustus von Liebig
1904Chemical synthesis from tryptophanAlexander Ellinger
1980sGlutamate receptor antagonismRobert Schwarcz et al.
2000sIdentification of GPR35 receptor agonismMultiple groups
2010sElucidation of gut microbiota-KYNA linkageInternational consortia

Biochemical Significance in Tryptophan-Kynurenine Pathway

KYNA is a pivotal metabolite in the kynurenine pathway (KP), which catabolizes >95% of dietary tryptophan not used for protein synthesis [2] [5]. The pathway initiates with tryptophan conversion to N-formylkynurenine via rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent hydrolysis yields kynurenine, the central branch point metabolite. KYNA is produced irreversibly via the transamination of kynurenine, catalyzed by kynurenine aminotransferases (KAT I-IV) [1] [3]. This reaction primarily occurs in astrocytes in the brain, though peripheral tissues (liver, kidney, gut) contribute significantly to systemic KYNA pools [6] [10].

A critical feature of KP metabolism is its spatial compartmentalization:

  • Neuroprotective branch: Astrocytes convert kynurenine → KYNA
  • Neurotoxic branch: Microglia convert kynurenine → 3-hydroxykynurenine → quinolinic acid [3] [5]

Table 2: Key Enzymes in Kynurenic Acid Biosynthesis

EnzymeTissue DistributionFunction
Tryptophan 2,3-dioxygenaseLiver-dominantTryptophan → N-formylkynurenine
Indoleamine 2,3-dioxygenaseExtrahepatic (immune cells)Inflammation-responsive tryptophan oxidation
Kynurenine aminotransferase IKidney, brain astrocytesIrreversible KYNA synthesis
Kynurenine aminotransferase IIBrain astrocytesMajor cerebral KYNA producer

KYNA levels are dynamically regulated by inflammatory mediators. Interferon-γ suppresses KAT expression in fibroblasts while upregulating IDO, shifting flux toward neurotoxic metabolites [1]. Conversely, oxidative stress promotes non-enzymatic KYNA formation from kynurenine via free radical interactions [1]. The gut microbiome also substantially influences systemic KP dynamics, with Bifidobacterium infantis shown to elevate KYNA in germ-free models [4] [6].

Kynurenic Acid as a Janus-Faced Metabolite: Dual Roles in Physiology and Pathology

KYNA exhibits context-dependent biological activities that can be either protective or detrimental:

Protective Roles:

  • Neuroprotection: KYNA antagonizes all ionotropic glutamate receptors (NMDA, AMPA, kainate) with greatest affinity for the glycineB site of NMDA receptors (IC50 ≈ 8-15 μM) [3] [9]. This suppresses excitotoxicity and neuronal calcium overload, as demonstrated in ischemic models where KYNA reduces infarct volume by >50% [9].
  • Antioxidant Activity: KYNA scavenges hydroxyl radicals, peroxynitrite, and superoxide anions independent of receptor interactions [1] [6]. It chelates redox-active metals like Cu2+ and Fe2+, preventing Fenton reaction-mediated oxidative damage [10].
  • Immunomodulation: As a G-protein-coupled receptor 35 (GPR35) agonist, KYNA inhibits neutrophil activation and pro-inflammatory cytokine release (TNF-α, IL-6) [1] [4]. It also activates the aryl hydrocarbon receptor (AhR), promoting anti-inflammatory IL-10 production and maintaining gut epithelial barrier integrity [1] [6].

Pathological Associations:

  • Neurological Disorders: Elevated brain KYNA correlates with cognitive dysfunction in schizophrenia. KYNA’s α7-nicotinic acetylcholine receptor antagonism (IC50 ≈ 7 μM) impairs auditory gating and prefrontal dopamine release – hallmarks of psychotic disorders [3] [8]. In Alzheimer’s disease, KYNA accumulation accelerates amyloid-β aggregation and inhibits cholinergic transmission [5].
  • Oncogenic Effects: Tumor microenvironment KYNA promotes immune evasion via T-cell suppression and upregulates epithelial-mesenchymal transition genes in gastrointestinal cancers [4] [6]. Paradoxically, KYNA exhibits anti-proliferative effects in glioblastoma and prostate cancer models [4].
  • Metabolic Dysregulation: Elevated serum KYNA/Kynurenine ratios impair glucose-stimulated insulin secretion and promote insulin resistance [6] [10]. During COVID-19, males exhibit higher KYNA levels correlating with inflammatory markers and disease severity [4].

Table 3: Pathological Implications of Altered Kynurenic Acid Homeostasis

ConditionKYNA AlterationConsequences
Schizophrenia↑ CSF & prefrontal cortexCognitive deficits, sensory gating impairment
Neurodegeneration↓ (Alzheimer’s, Huntington’s)Loss of neuroprotection against excitotoxins
Gastrointestinal cancers↑ Tumor microenvironmentImmune suppression, metastasis promotion
Metabolic syndrome↑ Serum ratiosInsulin resistance, β-cell dysfunction
Viral infections↑ Plasma (e.g., COVID-19)Sex-specific inflammatory exacerbation

The "double-edged sword" metaphor encapsulates KYNA’s dualism: Physiological concentrations (nM-low μM) maintain homeostasis, whereas pathological elevations disrupt neural and immune function. This duality is further exemplified in the quinolinic acid (QA)/KYNA ratio, a biomarker of neurotoxicity. A low ratio favors neuroprotection, while increased QA/KYNA occurs in depression and Huntington’s disease, promoting excitotoxic damage [5] [9]. Therapeutic strategies aim to modulate this balance either by inhibiting QA synthesis or supplementing KYNA analogs/prodrugs that bypass the blood-brain barrier [3] [9].

Properties

CAS Number

13593-94-7

Product Name

Kynurenic acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Acid, Kynurenic
Kynurenate
Kynurenic Acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.